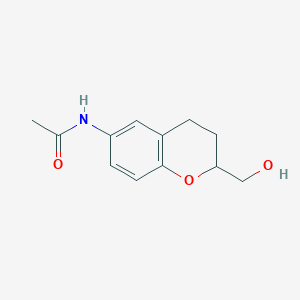
N-(2-(Hydroxymethyl)chroman-6-yl)acetamide
Cat. No. B8701019
Key on ui cas rn:
99199-68-5
M. Wt: 221.25 g/mol
InChI Key: UNBUPYAXDFYBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06903227B2
Procedure details


To a solution of 3.0 grams of ethyl 6-acetamidochromane-2-carboxylate (Example 12) dissolved in 20 mL of dry ether is added dropwise a solution of 1 mL of lithium aluminum hydride (70% in benzene) dissolved in about 2 mL of dry ether, and the solution is refluxed for about 1 h. An additional 1 mL of lithium aluminum hydride is added to the mixture, and the mixture refluxed for an additional 1-2 h. The reaction mixture is cooled to 0° C. and the excess hydride quenched by adding 10-12 mL of 1 N H2SO4, followed by 100 mL of water. The precipitate is filtered and washed well with ether. The aqueous phase is separated, extracted several times with 60-mL aliquots of ether. The combined extracts are washed with water and dried over anhydrous MgSO4. Evaporation to dryness under vacuum affords about 2.4 g of 6-acetamido-2-hydroxymethylchromane (about 90% yield).
Name
ethyl 6-acetamidochromane-2-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One





Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[O:11][CH:10]([C:15](OCC)=[O:16])[CH2:9][CH2:8]2)(=[O:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[C:1]([NH:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[O:11][CH:10]([CH2:15][OH:16])[CH2:9][CH2:8]2)(=[O:3])[CH3:2] |f:1.2.3.4.5.6|
|
Inputs


Step One
|
Name
|
ethyl 6-acetamidochromane-2-carboxylate
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC=1C=C2CCC(OC2=CC1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Step Four
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution is refluxed for about 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture refluxed for an additional 1-2 h
|
|
Duration
|
1.5 (± 0.5) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the excess hydride quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding 10-12 mL of 1 N H2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed well with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase is separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted several times with 60-mL aliquots of ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts are washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation to dryness under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC=1C=C2CCC(OC2=CC1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.4 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
